molecular formula C30H24F2N2O5S B455528 16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

Cat. No.: B455528
M. Wt: 562.6g/mol
InChI Key: JXAJZKGTWAWETQ-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methoxy, and difluorophenoxy groups

Preparation Methods

The synthesis of 16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the difluorophenoxy and methoxyphenyl intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and acetyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and double bond sites, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but may include various derivatives with modified functional groups.

Scientific Research Applications

16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can have implications for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C30H24F2N2O5S

Molecular Weight

562.6g/mol

IUPAC Name

(13E)-16-acetyl-13-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C30H24F2N2O5S/c1-16(35)26-27-20-6-4-5-7-23(20)39-30(26,2)33-29-34(27)28(36)25(40-29)13-17-8-10-22(37-3)18(12-17)15-38-24-11-9-19(31)14-21(24)32/h4-14,26-27H,15H2,1-3H3/b25-13+

InChI Key

JXAJZKGTWAWETQ-DHRITJCHSA-N

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)/S4)C

SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)S4)C

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)S4)C

Origin of Product

United States

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